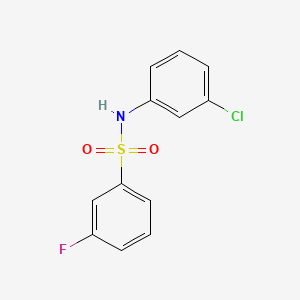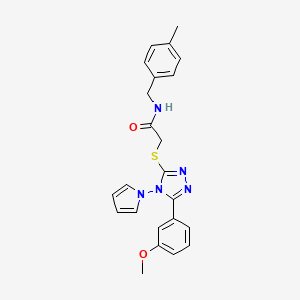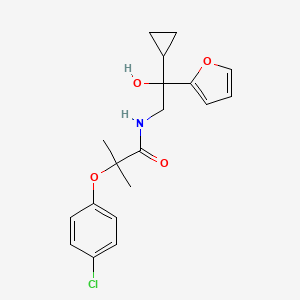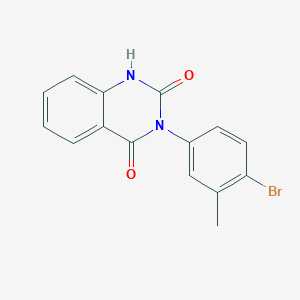
(1-甲苯磺酰基-1H-吲哚-3-基)甲醇
描述
(1-Tosyl-1H-indol-3-yl)methanol , also known by its chemical formula C₁₆H₁₅NO₃S , is a compound with an average mass of 301.360 Da and a monoisotopic mass of 301.077271 Da . It is a member of the indole family, which plays a significant role in natural products, drugs, and cell biology.
Synthesis Analysis
The synthesis of this compound involves the Fischer indole synthesis . Specifically, the optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in methanol. This process yields the corresponding tricyclic indole (−)-108 with an impressive 84% yield. Further steps lead to the formation of azepinoindole 109 .
科学研究应用
合成和化学性质
- 合成技术和抗菌潜力:研究表明,合成与 (1-甲苯磺酰基-1H-吲哚-3-基)甲醇相关的衍生物的方法,证明了它们对革兰氏阳性和革兰氏阴性菌株的抗菌活性。这些衍生物还显示出作为抗炎疾病的治疗剂的潜力 (Rubab 等人,2017)。
- 甲基化研究:另一项研究探索了使用超临界甲醇对吲哚进行环甲基化,提出 (1H-吲哚-3-基)甲醇作为生产 3-甲基吲哚的中间体 (Kishida 等人,2010)。
药物化学和生物学研究
- 酶抑制潜力:与 (1-甲苯磺酰基-1H-吲哚-3-基)甲醇相关的化合物已被评估其对各种酶的潜力,某些衍生物显示出显着的抑制活性。这些发现得到了计算对接结果的支持 (Rubab 等人,2017)。
- 在药物合成中的潜力:该化合物已在合成更复杂的分子(例如三氟甲基化环戊[b]吲哚生物碱)的背景下得到检验,展示了其在高级合成化学中的用途 (Dong 等人,2014)。
化学动力学和催化
- 催化应用:研究表明,在特定条件下,(1-甲苯磺酰基-1H-吲哚-3-基)甲醇衍生物可用于催化双吲哚基烷烃的合成,突出了其在催化中的潜力 (Bandgar 等人,2008)。
- 对脂质动力学的影响:研究还探讨了甲醇((1-甲苯磺酰基-1H-吲哚-3-基)甲醇可能使用的溶剂)如何影响生物系统中的脂质动力学。这对于理解在生物和合成膜中使用此类化合物的更广泛影响至关重要 (Nguyen 等人,2019)。
作用机制
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
生化分析
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the indole derivative.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Indole derivatives could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-10,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYOOZRBUTQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2907586.png)

![N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide](/img/structure/B2907588.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2907592.png)
![(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine](/img/structure/B2907595.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2907597.png)
![N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2907599.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2907601.png)


![N-[2-(3-Hydroxycyclobutyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2907608.png)
![3-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2907609.png)
